3-Fluoro-4-(2-hydroxypropan-2-yl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(2-hydroxypropan-2-yl)phenylboronic acid is a boronic acid derivative with the molecular formula C9H12BFO3 and a molecular weight of 198.00 . This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable building block for various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the borylation of a fluorinated aromatic precursor using a palladium-catalyzed cross-coupling reaction with a boronic ester. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(2-hydroxypropan-2-yl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenolic compounds, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-Fluoro-4-(2-hydroxypropan-2-yl)phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(2-hydroxypropan-2-yl)phenylboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive compounds . The fluorine atom can enhance the compound’s stability and reactivity by influencing the electronic properties of the aromatic ring .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the fluorine and hydroxypropan-2-yl groups, making it less reactive in certain contexts.
4-Fluorophenylboronic acid: Similar but lacks the hydroxypropan-2-yl group, which can affect its solubility and reactivity.
3-Fluoro-4-(hydroxymethyl)phenylboronic acid: Similar but with a different hydroxyl group placement, affecting its chemical properties.
Uniqueness
3-Fluoro-4-(2-hydroxypropan-2-yl)phenylboronic acid is unique due to the combination of the fluorine atom and the hydroxypropan-2-yl group, which together enhance its reactivity and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
[3-fluoro-4-(2-hydroxypropan-2-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-9(2,12)7-4-3-6(10(13)14)5-8(7)11/h3-5,12-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEIBRTWSPPZJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(C)(C)O)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.